4-(5-Amino-4-phenyl-1-pyrazolyl)benzoic acid
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Overview
Description
4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Bioconjugation with Biomolecules
The synthesis and structure of a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate (Tp) ligand compound, which may be coupled to biomolecules like amino acids, illustrate the potential of using 4-(5-amino-4-phenyl-1-pyrazolyl)benzoic acid derivatives in bioconjugation applications. This is exemplified by the coupling to l-phenylalanine-tert-butylester, showing its potential in the creation of bioconjugates (Kuchta, Gemel, & Metzler‐Nolte, 2007).
Structural and Optical Property Studies
Research involving the synthesis of derivatives like 4-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino)-benzoic acid (L2) has been conducted to study their structural and optical properties. This includes the investigation of absorption spectra and calculation of dispersion parameters, contributing to a better understanding of the optical behavior of these compounds (El-Ghamaz et al., 2017).
Crystallographic Analysis
The crystal structure of 4-(1,2-dihydro-1,5-dimethyl-3-oxo-2-phenyl-3H-pyrazol-4-yliminomethyl)benzoic acid has been determined, providing insights into the molecular geometry and intermolecular interactions. This compound's structure features a basal plane containing a benzoic acid moiety and a pyrazole ring, with associated hydrogen bonding and weak interactions (Zhang, Li, Tao, & Zhu, 2002).
Antimicrobial Activity
Compounds derived from this compound have been evaluated for antimicrobial activity. For example, derivatives like amide compounds with pyrazole carboxylic acids have shown inhibitory effects on various microorganisms, suggesting their potential use in developing new antimicrobial agents (Kasımoğulları, Bülbül, & Küfrevioğlu, 2008).
Synthesis and Pharmacology
Studies on the synthesis and pharmacological properties of derivatives of this compound have been conducted. These studies involve creating novel compounds and assessing their biological activities, including analgesic, anti-inflammatory, and antimicrobial effects (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Properties
Molecular Formula |
C16H13N3O2 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(5-amino-4-phenylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C16H13N3O2/c17-15-14(11-4-2-1-3-5-11)10-18-19(15)13-8-6-12(7-9-13)16(20)21/h1-10H,17H2,(H,20,21) |
InChI Key |
GMBHXFKGJRDYAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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